[amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate
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Overview
Description
Hydroxystilbamidine bis(methanesulfonate) is a fluorescent cationic dye widely used as a retrograde neuronal tracerThis compound is particularly valuable in neuroanatomical research due to its intense fluorescence and high resistance to fading .
Preparation Methods
Hydroxystilbamidine bis(methanesulfonate) can be synthesized through a series of chemical reactions involving the condensation of 2-hydroxybenzaldehyde with 4-carbamimidoylbenzaldehyde, followed by the addition of methanesulfonic acid. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction pathways, optimized for yield and purity.
Chemical Reactions Analysis
Hydroxystilbamidine bis(methanesulfonate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Hydroxystilbamidine bis(methanesulfonate) has numerous applications in scientific research:
Neuroanatomy: Used as a retrograde tracer to map neural pathways and study the morphology of neurons
Cell Biology: Employed in fluorescence microscopy to label and visualize cellular structures.
Medicine: Investigated for its potential in diagnosing and treating neurological disorders.
Industry: Utilized in the development of fluorescent probes and dyes for various applications
Mechanism of Action
The mechanism of action of Hydroxystilbamidine bis(methanesulfonate) involves its ability to cross cell membranes in its uncharged form and bind to intracellular targets. It primarily targets extracellular DNA and lysosomes, leading to the inhibition of cell division and reproduction in certain organisms . In neurons, it labels the cell body and dendrites, allowing for detailed mapping of neural connections .
Comparison with Similar Compounds
Hydroxystilbamidine bis(methanesulfonate) is unique due to its intense fluorescence and high resistance to fading. Similar compounds include:
Fluorescein: Another fluorescent dye used in various biological applications.
Rhodamine: Known for its bright fluorescence and use in microscopy.
Properties
Molecular Formula |
C18H24N4O7S2 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
[amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate |
InChI |
InChI=1S/C16H16N4O.2CH4O3S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*1-5(2,3)4/h1-9,21H,(H3,17,18)(H3,19,20);2*1H3,(H,2,3,4)/b4-1+;; |
InChI Key |
YGNSQKCULHSJDC-HFPMQDOPSA-N |
Isomeric SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=[NH2+])N)O)C(=[NH2+])N |
Canonical SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=[NH2+])N)O)C(=[NH2+])N |
Origin of Product |
United States |
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